4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid
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Overview
Description
4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methoxycarbonyl group and a trifluoromethyl group attached to a benzoic acid core
Scientific Research Applications
4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and the development of biologically active compounds.
Medicine: The compound’s unique chemical properties make it a potential candidate for drug development and pharmaceutical research.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted benzoic acid compounds.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)-2-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways within a given system. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological activity and chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxycarbonyl group.
4-(Methoxycarbonyl)benzoic acid: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethyl ketones: Compounds containing the trifluoromethyl group but with different functional groups.
Properties
IUPAC Name |
4-methoxycarbonyl-2-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O4/c1-17-9(16)5-2-3-6(8(14)15)7(4-5)10(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPFENIWMFBXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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